REACTION_CXSMILES
|
[Mg].[C:2](=[O:4])=[O:3].Cl.Br[C:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:21])[CH2:17][CH2:18][CH2:19][Cl:20])=[CH:12][CH:11]=1)([CH3:9])[CH3:8].ClC(C1C=CC(C(=O)CCCCl)=CC=1)(C)C>C(#N)C.[Br-].C([N+](CC)(CC)CC)C.[Ag]>[Cl:20][CH2:19][CH2:18][CH2:17][C:16]([C:13]1[CH:12]=[CH:11][C:10]([C:7]([CH3:9])([CH3:8])[C:2]([OH:4])=[O:3])=[CH:15][CH:14]=1)=[O:21] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
|
Name
|
1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
ClC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Close the cell
|
Type
|
CUSTOM
|
Details
|
sparge for 169 minutes at an average current density of 13 mA cm−2
|
Duration
|
169 min
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |